molecular formula C4H8Cl2 B165168 1,4-Dichlorobutane-d8 CAS No. 83547-96-0

1,4-Dichlorobutane-d8

Cat. No. B165168
CAS RN: 83547-96-0
M. Wt: 135.06 g/mol
InChI Key: KJDRSWPQXHESDQ-SVYQBANQSA-N
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Description

1,4-Dichlorobutane-d8 is a chloroalkane with the molecular formula ClCD2(CD2)2CD2Cl . It is one of several structural isomers of dichlorobutane . They are all colorless liquids of low flammability and are of interest for specialized synthetic uses .


Synthesis Analysis

1,4-Dichlorobutane can be obtained from 1,4-butanediol as well as from tetrahydrofuran . The production of 1,4-dichlorobutane involves the liquid phase reaction of tetrahydrofuran and hydrogen chloride .


Molecular Structure Analysis

The linear formula of 1,4-Dichlorobutane-d8 is ClCD2(CD2)2CD2Cl . Its molecular weight is 135.06 .


Chemical Reactions Analysis

1,4-Dichlorobutane can be used in the synthesis of 5-membered ring heterocycles . For example, treatment with sodium sulfide gives tetrahydrothiophene . Treatment with lithium wire gives 1,4-dilithiobutane .


Physical And Chemical Properties Analysis

1,4-Dichlorobutane-d8 has a refractive index of 1.454 (lit.) . Its boiling point is 161-163 °C (lit.) and its melting point is -38 °C (lit.) . The density of 1,4-Dichlorobutane-d8 is 1.232 g/mL at 25 °C .

Scientific Research Applications

1. Toxicity and Hazard Assessment
1,4-Dichlorobutane (1,4-DCB) is used in various industries, including the production of drugs, pesticides, fragrances, and chemical fibers, as well as a solvent. Research has been conducted to assess its genotoxicity and repeated-dose toxicity in rats. This study is essential for understanding the safety and environmental impact of 1,4-DCB, providing a foundation for regulatory measures and safe handling practices in industries utilizing this chemical (Igarashi et al., 2020).

2. Analytical Chemistry and Voltammetry
1,4-Dichlorobutane has been evaluated as an organic solvent in ion-transfer voltammetry at the organic|water interface. The research found its potential usefulness and compared its performance with other dichloro compounds, contributing to advancements in analytical methods for chemical analysis and environmental monitoring. This study demonstrates the importance of 1,4-Dichlorobutane in improving the precision and range of electrochemical analyses (Katano et al., 2004).

3. Spectroscopy and Conformational Analysis
The vibrational spectrum of 1,4-dichlorobutane has been extensively studied in various states, and ab initio calculations were performed to understand its conformers. This research is vital for molecular spectroscopy and the interpretation of spectroscopic data in chemical, pharmaceutical, and material science research. The insights gained from such studies are crucial for understanding molecular behavior, aiding in the design and synthesis of new materials and drugs (LaPlante & Stidham, 2008).

4. Environmental Impact and Photodegradation Studies
Studies on the environmental impact of herbicides like 2,4-Dichlorophenoxyacetic acid, which share a structural similarity to 1,4-Dichlorobutane, highlight the importance of understanding and mitigating the ecological effects of such chemicals. Research into the photodegradation of these compounds using advanced materials like Fe-doped TiO2 nanoparticles is crucial for developing effective methods to remove toxic residues from the environment, ensuring the safety of water resources and ecosystems (Ebrahimi et al., 2020).

Safety And Hazards

1,4-Dichlorobutane-d8 is highly flammable . It may be fatal if swallowed and enters airways . It is harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

1,4-dichloro-1,1,2,2,3,3,4,4-octadeuteriobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Cl2/c5-3-1-2-4-6/h1-4H2/i1D2,2D2,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDRSWPQXHESDQ-SVYQBANQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])C([2H])([2H])Cl)C([2H])([2H])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

1,4-dichlorobutane-d8 is a colorless liquid. May have sweet smell. Insoluble in water.
Record name 1,4-DICHLOROBUTANE-D8
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20150
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Product Name

1,4-Dichlorobutane-d8

CAS RN

83547-96-0
Record name 1,4-DICHLOROBUTANE-D8
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20150
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Butane-1,1,2,2,3,3,4,4-d8, 1,4-dichloro-
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Record name 83547-96-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JA Winter - 1985 - books.google.com
The Environmental Monitoring and Support Laboratory at Cincinnati provides quality assurance (QA) support for US Environmental Protection Agency (EPA) water-related programs in …
Number of citations: 5 books.google.com
LG GGLGLGGG - vliz.be
The present document is the reprint of the second edition of the Catalogue on Standards and Reference Materials for Marine Science, published by the National Oceanic and …
Number of citations: 0 www.vliz.be
AY Cantillo - 1989 - books.google.com
This is the second edition of the catalog of reference materials suited for use in marine science, originally compiled in 1986 for NOAA, IOC and UNEP. The catalog lists more than 900 …
Number of citations: 42 books.google.com

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